(4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid

Descripción general

Descripción

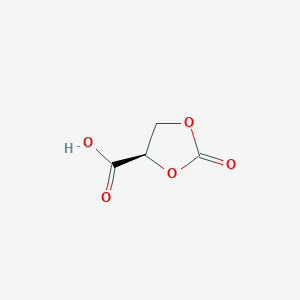

(4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid is a chemical compound with a unique structure that includes a dioxolane ring and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dihydroxyacetone with glyoxylic acid in the presence of a catalyst to form the dioxolane ring. The reaction conditions often include a temperature range of 50-70°C and a pH of around 4-5 to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product.

Análisis De Reacciones Químicas

Esterification and Transesterification

The carboxylic acid group undergoes esterification with alcohols or transesterification with other esters under acidic or basic conditions. These reactions are critical for modifying solubility and reactivity.

Example reaction:

Key findings:

-

Esters of this compound (e.g., methyl or ethyl) are more reactive toward nucleophiles than glycerol carbonate derivatives due to the electron-withdrawing carbonyl group .

-

Transesterification with polyols (e.g., sugars) produces multifunctional derivatives, enabling applications in polymer synthesis .

Acyl Halide Formation

The carboxylic acid reacts with halogenating agents like thionyl chloride () to form reactive acyl halides.

Example reaction:

Key findings:

-

Acyl chlorides derived from this compound are intermediates for synthesizing carboxamides and polymers .

-

Halogenation occurs under mild conditions (room temperature to reflux) with high yields .

Reactions with Amines

The compound reacts with amines through two pathways:

Carboxamide Formation

Acyl halides or activated esters react with primary or secondary amines to form carboxamides.

Example reaction:

Ring-Opening to Hydroxyurethanes

The dioxolane ring undergoes nucleophilic attack by amines, leading to ring opening and hydroxyurethane formation.

Example reaction:

Key findings:

-

The reaction with amines is significantly faster than with glycerol carbonate due to the electron-deficient carbonyl group .

-

Products are used in non-isocyanate polyurethane (NIPU) systems, which are less toxic than conventional polyurethanes .

Polymerization and Crosslinking

The compound serves as a monomer in step-growth polymerization, forming polyhydroxyurethanes.

Mechanism:

-

Ring-opening polymerization with diamines produces linear polymers.

-

Multifunctional derivatives (e.g., esters with polyols) enable crosslinked networks.

Applications:

Comparative Reactivity

The table below compares the reactivity of this compound derivatives with analogous compounds:

Mechanistic Insights

Stability and Handling

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, (4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical transformations:

- Synthesis of Oxazolidinones : The compound can be oxidized to form oxazolidinones, which are important in medicinal chemistry.

- Catalytic Applications : It acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Biology

Biologically, this compound plays a role in studying metabolic pathways and enzyme mechanisms:

- Enzyme Inhibition : Research indicates that it can inhibit specific enzymes, providing insights into biochemical pathways.

- Biochemical Probes : Its structure allows it to serve as a probe for investigating biological systems.

Medicine

In medical research, this compound has potential therapeutic applications:

- Antibacterial Activity : Studies have shown that it can inhibit protein synthesis in bacterial ribosomes, making it effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Properties : Some derivatives exhibit anticancer activities by inducing apoptosis in cancer cells through caspase activation pathways .

Industry

The industrial applications of this compound are diverse:

- Polymer Production : It is used in the synthesis of polyurethanes and other specialty chemicals due to its reactivity.

- Agrochemicals : The compound is also explored for use in developing agrochemicals that enhance crop yields.

Case Studies

Several case studies highlight the practical applications of this compound:

-

Antibacterial Efficacy :

- A study demonstrated the effectiveness of this compound against MRSA. It inhibited bacterial growth significantly, suggesting its potential as a new antibacterial agent .

-

Cancer Research :

- Investigations into its effects on various cancer cell lines revealed that the compound could induce apoptosis through specific cellular pathways. This positions it as a candidate for further drug development .

Mecanismo De Acción

The mechanism of action of (4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. The pathways involved may include metabolic or signaling pathways, where the compound modulates the activity of key enzymes or receptors.

Comparación Con Compuestos Similares

Similar Compounds

(4S)-2-Oxo-1,3-dioxolane-4-carboxylic acid: The stereoisomer of the compound with similar chemical properties but different biological activities.

2-Oxo-1,3-dioxolane-4-carboxylic acid: Lacks the stereochemistry, leading to different reactivity and applications.

Uniqueness

(4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. This makes it a valuable compound for research and industrial applications, as its properties can be fine-tuned by modifying its structure.

Actividad Biológica

(4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid is a compound of significant interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a dioxolane ring with a carboxylic acid functionality, which contributes to its reactivity and biological interactions. The stereochemistry at the 4-position is crucial for its biological activity, influencing how it interacts with various biological targets.

This compound can modulate enzyme activity and influence metabolic pathways. It acts as both an enzyme inhibitor and activator depending on the specific target involved. This dual role allows it to participate in various biochemical processes, potentially affecting cellular signaling and metabolism .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of dioxolane derivatives, including this compound. For instance, derivatives have shown promising antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 625-1250 |

| P. aeruginosa | 625 | |

| E. faecalis | 625 |

Cytotoxicity

While exploring the cytotoxic effects of this compound, it was found that certain derivatives exhibit selective toxicity towards cancer cell lines while showing lower toxicity towards normal cells. This selectivity is crucial for its potential use in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various dioxolane derivatives, this compound was tested against multiple bacterial strains. The results indicated that modifications in the dioxolane structure could enhance antibacterial properties significantly. The compound demonstrated effective inhibition against drug-resistant strains, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the cytotoxicity of this compound against human cancer cell lines. The study revealed that certain derivatives could induce apoptosis in these cells while sparing normal cells, suggesting a favorable therapeutic index. This finding supports further exploration into its use as an anticancer agent .

Applications in Medicine and Industry

The unique properties of this compound make it a valuable candidate for drug development. Its derivatives are being explored for potential applications in:

Propiedades

IUPAC Name |

(4R)-2-oxo-1,3-dioxolane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O5/c5-3(6)2-1-8-4(7)9-2/h2H,1H2,(H,5,6)/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDZWIZFONXCIY-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)O1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(=O)O1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.